molecular formula C16H10Br2Cl2 B015365 9,10-Dichloro-2,6-bis(bromomethyl)anthracene CAS No. 887354-43-0

9,10-Dichloro-2,6-bis(bromomethyl)anthracene

Cat. No.: B015365
CAS No.: 887354-43-0
M. Wt: 433 g/mol
InChI Key: GSTSDRRGFXXPHF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound is primarily used for proteomics research

Pharmacokinetics

It is soluble in hot DMF and DMSO , which may influence its bioavailability

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 9,10-Dichloro-2,6-bis(bromomethyl)anthracene. For instance, it is recommended to store this compound at -20°C . Its solubility in hot DMF and DMSO suggests that temperature and solvent can affect its stability and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dichloro-2,6-bis(bromomethyl)anthracene typically involves the bromination of 9,10-dichloroanthracene. The reaction is carried out in the presence of bromine and a suitable solvent under controlled conditions to ensure the selective bromination at the 2,6-positions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The production involves standard organic synthesis techniques, including purification steps such as recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative .

Scientific Research Applications

Chemistry: In chemistry, 9,10-Dichloro-2,6-bis(bromomethyl)anthracene is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound is utilized in proteomics research to study protein interactions and functions. Its ability to form stable complexes with proteins makes it valuable for identifying and characterizing protein structures .

Industry: While its industrial applications are limited, the compound’s role in research can indirectly benefit various industries, including pharmaceuticals and biotechnology, by contributing to the development of new drugs and therapeutic agents .

Comparison with Similar Compounds

Uniqueness: 9,10-Dichloro-2,6-bis(bromomethyl)anthracene is unique due to the presence of both chlorine and bromine atoms, which allows for a wider range of chemical modifications and interactions. This dual halogenation provides distinct reactivity patterns compared to its analogs .

Properties

IUPAC Name

2,6-bis(bromomethyl)-9,10-dichloroanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2Cl2/c17-7-9-1-3-11-13(5-9)16(20)12-4-2-10(8-18)6-14(12)15(11)19/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTSDRRGFXXPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)C(=C3C=CC(=CC3=C2Cl)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405564
Record name 2,6-Bis(bromomethyl)-9,10-dichloroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887354-43-0
Record name 2,6-Bis(bromomethyl)-9,10-dichloroanthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887354-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Bis(bromomethyl)-9,10-dichloroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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